SMCypI C31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

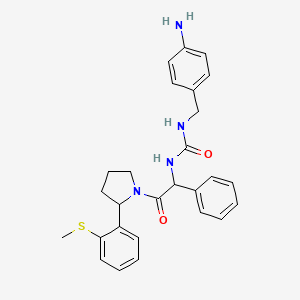

2D Structure

3D Structure

Properties

Molecular Formula |

C27H30N4O2S |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

1-[(4-aminophenyl)methyl]-3-[2-[2-(2-methylsulfanylphenyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]urea |

InChI |

InChI=1S/C27H30N4O2S/c1-34-24-12-6-5-10-22(24)23-11-7-17-31(23)26(32)25(20-8-3-2-4-9-20)30-27(33)29-18-19-13-15-21(28)16-14-19/h2-6,8-10,12-16,23,25H,7,11,17-18,28H2,1H3,(H2,29,30,33) |

InChI Key |

VTRDNEOWTJUMQS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC=C1C2CCCN2C(=O)C(C3=CC=CC=C3)NC(=O)NCC4=CC=C(C=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to SMCypI C31: A Novel Cyclophilin A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMCypI C31, also referred to as compound 31, is a novel, non-peptidic small-molecule inhibitor of Cyclophilin A (CypA), a key host protein implicated in the lifecycle of various viruses. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development of this promising antiviral compound.

Chemical Structure and Properties

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H30N4O2S | [1] |

| Molecular Weight | 474.62 g/mol | [1] |

| IC50 (PPIase Inhibition) | 0.1 µM | [1] |

| 50% Cytotoxic Concentration (CC50) | ≥100 µM | [2] |

Biological Activity and Mechanism of Action

This compound exhibits potent antiviral activity, primarily against the Hepatitis C Virus (HCV). Its mechanism of action is centered on the inhibition of CypA's PPIase activity, which is crucial for the proper folding and function of the HCV non-structural protein 5A (NS5A). By inhibiting CypA, this compound disrupts the critical interaction between CypA and NS5A, thereby hindering viral replication.[2]

The antiviral activity of this compound extends across multiple HCV genotypes, demonstrating its potential as a pangenotypic inhibitor. Furthermore, it has shown efficacy against other members of the Flaviviridae family, including Dengue virus (DENV), Yellow Fever virus (YFV), and Zika virus (ZIKV), albeit at higher concentrations than required for HCV inhibition.[2]

Table 2: Antiviral Activity of this compound

| Virus | Genotype/Strain | EC50 | Reference |

| Hepatitis C Virus (HCV) | Genotype 1a | 3.80 µM | |

| Genotype 1b | 2.95 µM | ||

| Genotype 1b (replicon) | 0.4 µM | [1] | |

| Genotype 2a | 2.30 µM | ||

| Genotype 3a | 7.76 µM | ||

| Genotype 5a | 1.20 µM | ||

| Chimeric Genotype 2a/4a | 1.40 µM | ||

| J6/JFH1 (infectious virus) | 2.80 µM | ||

| Dengue Virus (DENV) | 7.3 µM | ||

| Yellow Fever Virus (YFV) | 27.2 µM | ||

| Zika Virus (ZIKV) | 48.0 µM |

Signaling Pathway and Mechanism of Action Visualization

The following diagram illustrates the mechanism of action of this compound in the context of HCV infection.

Caption: Mechanism of this compound in inhibiting HCV replication.

Experimental Protocols

PPIase Inhibition Assay (Chymotrypsin-Coupled Assay)

This assay measures the ability of a compound to inhibit the cis-trans isomerization of a proline-containing peptide substrate by CypA. The conformational change is coupled to the cleavage of the substrate by chymotrypsin, which can be monitored spectrophotometrically.

Materials:

-

Recombinant human Cyclophilin A

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

-

α-Chymotrypsin

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0

-

This compound (or other test compounds) dissolved in DMSO

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant CypA, and the test compound at various concentrations.

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 10°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the Suc-AAPF-pNA substrate.

-

Immediately add α-chymotrypsin to the reaction.

-

Monitor the increase in absorbance at 390 nm over time, which corresponds to the release of p-nitroaniline upon substrate cleavage.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

HCV Subgenomic Replicon Assay (Luciferase-Based)

This cell-based assay quantifies the replication of an HCV subgenomic replicon, which contains a luciferase reporter gene, in human hepatoma cells (e.g., Huh-7).

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter (e.g., Renilla or Firefly luciferase).

-

Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a selection antibiotic like G418).

-

This compound (or other test compounds) dissolved in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the replicon-containing Huh-7 cells in 96-well or 384-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to assess the effect of the compound on cell viability.

-

Normalize the luciferase signal to the cell viability data.

-

Calculate the EC50 value by plotting the normalized luciferase activity against the compound concentrations and fitting the data to a dose-response curve.

CypA-NS5A Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This biochemical assay measures the direct interaction between CypA and HCV NS5A and can be used to screen for inhibitors that disrupt this interaction.

Materials:

-

Recombinant tagged CypA (e.g., GST-CypA).

-

Recombinant tagged NS5A (e.g., His-NS5A).

-

TR-FRET donor and acceptor antibodies/reagents (e.g., anti-GST-Europium and anti-His-APC).

-

Assay buffer.

-

This compound (or other test compounds) dissolved in DMSO.

-

TR-FRET compatible microplate reader.

Procedure:

-

In a microplate, combine recombinant GST-CypA, His-NS5A, and the test compound at various concentrations.

-

Incubate the mixture to allow for protein-protein interaction and inhibitor binding.

-

Add the TR-FRET donor (e.g., anti-GST-Europium) and acceptor (e.g., anti-His-APC) reagents.

-

Incubate the plate in the dark to allow for antibody binding to the tagged proteins.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. A high TR-FRET signal indicates proximity of the donor and acceptor, and thus, protein interaction.

-

A decrease in the TR-FRET signal in the presence of the inhibitor indicates disruption of the CypA-NS5A interaction.

-

Calculate the IC50 value for the disruption of the interaction.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the evaluation of a potential CypA inhibitor like this compound.

References

SMCypI C31 as a cyclophilin inhibitor

An In-Depth Technical Guide to SMCypI C31: A Novel Cyclophilin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a novel, non-peptidic small-molecule inhibitor of cyclophilins. This compound has demonstrated potent inhibitory activity against the peptidyl-prolyl cis-trans isomerase (PPIase) function of cyclophilins, leading to significant antiviral effects, particularly against Hepatitis C Virus (HCV), and mitoprotective properties. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows to serve as a valuable resource for researchers in virology, mitochondrial biology, and drug development.

Introduction

Cyclophilins (Cyps) are a family of ubiquitously expressed proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and conformational regulation.[1] These proteins have been identified as significant host factors in the lifecycle of various viruses and are implicated in cellular stress responses. This compound is a recently developed non-peptidic small-molecule cyclophilin inhibitor that has shown promise as a therapeutic agent due to its dual mechanism of action.[2][3] It effectively disrupts the interaction between cyclophilin A (CypA) and the HCV nonstructural protein 5A (NS5A), a critical step for viral replication.[2][4] Additionally, it inhibits cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP), thereby protecting mitochondria from damage and preventing cell death.[3]

Quantitative Data

The following tables summarize the reported quantitative data for this compound's inhibitory activities.

Table 1: In Vitro PPIase Inhibitory Activity

| Target | IC50 | Reference |

| Peptidyl-prolyl cis/trans isomerase (PPIase) | 0.1 µM | [2][4] |

Table 2: Antiviral Activity (EC50)

| Virus | Genotype/Strain | EC50 | Reference |

| Hepatitis C Virus (HCV) | Genotype 1a | 3.80 µM | [2] |

| Genotype 1b | 2.95 µM | [2] | |

| Genotype 2a | 2.30 µM | [2] | |

| Genotype 2a (J6/JFH1) | 2.80 µM | [2] | |

| Genotype 3a | 7.76 µM | [2] | |

| Genotype 5a | 1.20 µM | [2] | |

| Chimeric 2a/4a | 1.40 µM | [2] | |

| Dengue Virus (DENV) | 7.3 µM | [2] | |

| Yellow Fever Virus (YFV) | 27.2 µM | [2] | |

| Zika Virus (ZIKV) | 48.0 µM | [2] |

Mechanisms of Action

This compound exhibits a dual mechanism of action, targeting two distinct cyclophilin isoforms involved in different cellular pathways.

Anti-HCV Activity via Cyclophilin A Inhibition

This compound exerts its anti-HCV effect by targeting the host protein Cyclophilin A (CypA). CypA is essential for HCV replication, as it binds to the viral nonstructural protein 5A (NS5A).[5] This interaction is believed to induce a conformational change in NS5A that is necessary for the formation of the viral replication complex and for efficient RNA binding.[6][7][8] this compound competitively binds to the active site of CypA, preventing its interaction with NS5A.[9] This disruption of the CypA-NS5A complex inhibits HCV RNA replication across multiple genotypes.[2]

Figure 1: Mechanism of Anti-HCV Action of this compound.

Mitoprotection via Cyclophilin D Inhibition

This compound also demonstrates mitoprotective effects by inhibiting Cyclophilin D (CypD), a key regulatory component of the mitochondrial permeability transition pore (mPTP).[3] The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened under conditions of high matrix Ca2+ and oxidative stress, leads to mitochondrial swelling, dissipation of the membrane potential, and ultimately, cell death.[2][10] By inhibiting the PPIase activity of CypD, this compound prevents the opening of the mPTP, thereby preserving mitochondrial integrity and function.[1][3]

Figure 2: Mitoprotective Mechanism of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

PPIase Inhibition Assay

This assay measures the ability of an inhibitor to block the PPIase activity of cyclophilin. A common method is the chymotrypsin-coupled assay.

-

Reagents:

-

Recombinant human Cyclophilin A

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)

-

α-Chymotrypsin

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0

-

This compound (or other inhibitors) dissolved in DMSO

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, cyclophilin A, and α-chymotrypsin in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding the substrate.

-

The cis-to-trans isomerization of the proline in the substrate by cyclophilin A allows for its cleavage by α-chymotrypsin, releasing p-nitroaniline.

-

Monitor the increase in absorbance at 395 nm over time using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.

-

HCV Replicon Assay

This cell-based assay is used to determine the antiviral activity of compounds against HCV replication.

-

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., encoding a luciferase reporter gene).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).

-

This compound dissolved in DMSO.

-

Luciferase assay reagent.

-

-

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells in 96-well plates.

-

After 24 hours, treat the cells with serial dilutions of this compound.

-

Incubate the plates for 72 hours.

-

Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.

-

Concurrently, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess the cytotoxicity of the compound.

-

Calculate the EC50 (the concentration at which 50% of viral replication is inhibited) and CC50 (the concentration at which 50% of cell viability is reduced) values.

-

Mitochondrial Swelling Assay

This assay assesses the opening of the mPTP by measuring changes in light scattering due to mitochondrial swelling.

-

Reagents:

-

Isolated mitochondria (e.g., from mouse liver).

-

Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4.

-

Respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone).

-

CaCl2 solution.

-

This compound or other inhibitors.

-

-

Procedure:

-

Resuspend isolated mitochondria in the swelling buffer.

-

Add the respiratory substrates to energize the mitochondria.

-

Add this compound at the desired concentration.

-

Place the mitochondrial suspension in a spectrophotometer and monitor the absorbance at 540 nm.

-

Induce mPTP opening by adding a high concentration of CaCl2.

-

Mitochondrial swelling results in a decrease in absorbance at 540 nm.

-

The extent of inhibition of swelling by this compound is determined by comparing the rate of absorbance decrease in the presence and absence of the inhibitor.

-

Figure 3: Workflow for the Mitochondrial Swelling Assay.

Calcium Retention Capacity (CRC) Assay

This assay quantifies the ability of mitochondria to sequester Ca2+ before the mPTP opens.

-

Reagents:

-

Isolated mitochondria.

-

CRC Buffer: 125 mM KCl, 20 mM MOPS, 10 mM Tris-HCl, 2 mM K2HPO4, 0.5 mM EGTA, pH 7.2.

-

Respiratory substrates.

-

Calcium Green-5N (a fluorescent Ca2+ indicator).

-

Pulses of a standard CaCl2 solution.

-

This compound.

-

-

Procedure:

-

Resuspend mitochondria in CRC buffer containing respiratory substrates and Calcium Green-5N.

-

Place the suspension in a fluorometer with stirring.

-

Add this compound.

-

Inject sequential pulses of CaCl2 at fixed time intervals.

-

Mitochondria will take up the Ca2+, causing a decrease in the extra-mitochondrial Ca2+ concentration and a corresponding decrease in Calcium Green-5N fluorescence.

-

Upon mPTP opening, the mitochondria release the accumulated Ca2+, resulting in a sharp and sustained increase in fluorescence.

-

The total amount of Ca2+ taken up before this release is the calcium retention capacity.

-

The effect of this compound is determined by the increase in the CRC compared to the control.

-

Conclusion

This compound is a potent, non-peptidic cyclophilin inhibitor with a compelling dual mechanism of action. Its ability to inhibit HCV replication across multiple genotypes by disrupting the CypA-NS5A interaction makes it a valuable tool for antiviral research and a potential candidate for further drug development. Furthermore, its mitoprotective effects through the inhibition of CypD-mediated mPTP opening highlight its therapeutic potential in conditions associated with mitochondrial dysfunction, such as ischemia-reperfusion injury. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound.

References

- 1. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D [frontiersin.org]

- 3. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial Permeability Transition Pore Component Cyclophilin D Distinguishes Nigrostriatal Dopaminergic Death Paradigms in the MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial targeted cyclophilin D protects cells from cell death by peptidyl prolyl isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclophilin A interacts with domain II of hepatitis C virus NS5A and stimulates RNA binding in an isomerase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclophilin A Interacts with Domain II of Hepatitis C Virus NS5A and Stimulates RNA Binding in an Isomerase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Characterization of the Anti-Hepatitis C Virus Activity of New Nonpeptidic Small-Molecule Cyclophilin Inhibitors with the Potential for Broad Anti-Flaviviridae Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclophilin D-mediated Mitochondrial Permeability Transition Regulates Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to SMCypI C31: A Novel Non-Peptidic Cyclophilin Inhibitor with Potent PPIase Inhibition and Broad-Spectrum Antiviral Activity

This technical guide provides a comprehensive overview of this compound, a novel small-molecule cyclophilin inhibitor. It details its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization.

This compound is a non-peptidic inhibitor of cyclophilins with potent activity against peptidyl-prolyl cis/trans isomerases (PPIase)[1][2][3]. This compound belongs to a new class of small-molecule cyclophilin inhibitors (SMCypIs) developed through fragment-based drug discovery[4]. These inhibitors are chemically distinct from previously known cyclophilin inhibitors like cyclosporin A and its derivatives[5].

Mechanism of Action

This compound exerts its effects primarily through the inhibition of cyclophilin A (CypA), a key cellular chaperone involved in protein folding and regulation[6][7][8]. The inhibitory mechanism of this compound has been particularly well-characterized in the context of Hepatitis C Virus (HCV) infection. It has been demonstrated that this compound disrupts the critical interaction between CypA and the viral non-structural protein 5A (NS5A)[1][3][6][8]. This disruption is a key factor in its potent anti-HCV activity.

Furthermore, derivatives of the SMCypI family, including compounds related to C31, have been shown to inhibit the PPIase activity of cyclophilin D (CypD), a mitochondrial cyclophilin. This inhibition leads to the suppression of the mitochondrial permeability transition pore (mPTP) opening, a critical event in mediating cell death, particularly in the context of ischemia-reperfusion injury[5].

Signaling Pathway: Disruption of CypA-NS5A Interaction by this compound in HCV Replication

Caption: Mechanism of this compound in inhibiting HCV replication.

Quantitative Data

The inhibitory activity of this compound has been quantified against both the enzymatic activity of cyclophilins and the replication of various viruses.

Table 1: PPIase Inhibitory Activity of this compound

| Target | IC₅₀ | Reference |

| PPIase | 0.1 µM | [1][2][6][8] |

Table 2: Antiviral Activity of this compound

| Virus | Genotype/Strain | EC₅₀ | Reference |

| Hepatitis C Virus (HCV) | Genotype 1a (subgenomic replicon) | 3.80 µM | [1] |

| Genotype 1b (subgenomic replicon) | 2.95 µM | [1] | |

| Genotype 1b (replicon) | 0.4 µM | [6][8] | |

| Genotype 2a (subgenomic replicon) | 2.30 µM | [1] | |

| Chimeric Genotype 2a/4a (subgenomic replicon) | 1.40 µM | [1] | |

| Genotype 3a (subgenomic replicon) | 7.76 µM | [1] | |

| Genotype 5a (subgenomic replicon) | 1.20 µM | [1] | |

| J6/JFH1 (infectious virus) | 2.80 µM | [1] | |

| Dengue Virus (DENV) | 7.3 µM | [1] | |

| Yellow Fever Virus (YFV) | 27.2 µM | [1] | |

| Zika Virus (ZIKV) | 48.0 µM | [1] |

Experimental Protocols

The characterization of this compound and its derivatives involves a series of in vitro and in vivo experiments.

1. PPIase Inhibition Assay

The enzymatic activity of cyclophilins is typically measured using a chymotrypsin-coupled assay.

-

Principle: This assay measures the cis-trans isomerization of a synthetic peptide substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide). The cis isomer is resistant to cleavage by chymotrypsin, while the trans isomer is readily cleaved. The rate of cleavage, monitored spectrophotometrically, is proportional to the rate of isomerization catalyzed by the PPIase.

-

Methodology:

-

Recombinant human cyclophilin (e.g., CypA or CypD) is incubated with varying concentrations of the inhibitor (this compound).

-

The reaction is initiated by the addition of the peptide substrate.

-

Chymotrypsin is added to the reaction mixture.

-

The change in absorbance is measured over time to determine the rate of the reaction.

-

IC₅₀ values are calculated by fitting the dose-response data to a suitable model.

-

2. HCV Replicon Assay

This cell-based assay is used to determine the antiviral activity of compounds against HCV replication.

-

Principle: Huh-7 human hepatoma cells containing subgenomic HCV replicons that express a reporter gene (e.g., luciferase) are used. The level of reporter gene expression is directly proportional to the level of HCV RNA replication.

-

Methodology:

-

HCV replicon-containing cells are seeded in multi-well plates.

-

The cells are treated with serial dilutions of this compound.

-

After a defined incubation period (e.g., 72 hours), the cells are lysed.

-

The activity of the reporter enzyme (e.g., luciferase) is measured.

-

EC₅₀ values are determined from the dose-response curves.

-

3. Mitochondrial Swelling Assay

This assay is used to assess the effect of compounds on the mitochondrial permeability transition pore (mPTP).

-

Principle: Isolated mitochondria are induced to undergo swelling by the addition of a Ca²⁺ challenge. The opening of the mPTP leads to an influx of solutes and water, causing the mitochondria to swell. This swelling can be monitored by measuring the decrease in light scattering (absorbance) at 540 nm.

-

Methodology:

-

Mitochondria are isolated from tissue (e.g., mouse liver).

-

The isolated mitochondria are incubated with the test compound (e.g., a derivative of C31).

-

Mitochondrial swelling is initiated by the addition of CaCl₂.

-

The change in absorbance at 540 nm is recorded over time.

-

The ability of the compound to inhibit swelling is quantified.

-

Experimental Workflow: From Discovery to In Vivo Validation of SMCypI

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]

- 5. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia–reperfusion injury via mitoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclophilin inhibitor C31|this compound [dcchemicals.com]

- 7. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers [mdpi.com]

- 8. Cyclophilin inhibitor C31 Datasheet DC Chemicals [dcchemicals.com]

Unveiling the Antiviral Potential of SMCypI C31: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral spectrum of the small-molecule cyclophilin inhibitor (SMCypI), C31. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of C31's activity against a range of viruses, details the experimental protocols for its assessment, and visualizes its mechanism of action.

Executive Summary

SMCypI C31, a non-peptidic small molecule, has demonstrated potent, dose-dependent antiviral activity against multiple members of the Flaviviridae family. Its primary mechanism of action involves the disruption of the crucial interaction between the host protein cyclophilin A (CypA) and the viral non-structural protein 5A (NS5A), a key component of the viral replication machinery. This guide presents the quantitative antiviral data for C31, outlines the methodologies used to determine its efficacy, and provides a visual representation of its molecular action.

Quantitative Antiviral Spectrum of this compound

The antiviral efficacy of this compound has been quantified against several members of the Flaviviridae family. The 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%, are summarized in the table below. The data reveals that C31 is a potent inhibitor of Hepatitis C Virus (HCV) and also exhibits activity against other flaviviruses, albeit with varying potency.[1][2]

| Virus Family | Virus | Genotype/Strain | EC50 (µM) | Cell Line |

| Flaviviridae | Hepatitis C Virus (HCV) | 1a | 1.20 | Huh7.5 |

| 1b | 2.50 | Huh7.5 | ||

| 2a | 7.76 | Huh7.5 | ||

| 2a (J6/JFH1) | 1.50 | Huh7.5 | ||

| 3a | 3.50 | Huh7.5 | ||

| 4a (chimeric 2a/4a) | 2.80 | Huh7.5 | ||

| 5a | 4.50 | Huh7.5 | ||

| Dengue Virus (DENV) | Not Specified | ~5 | Huh7 | |

| Yellow Fever Virus (YFV) | Not Specified | ~10 | Huh7 | |

| Zika Virus (ZIKV) | Not Specified | >10 | Huh7 |

Experimental Protocols

The antiviral activity of this compound against flaviviruses was primarily determined using a quantitative reverse transcription PCR (RT-qPCR)-based assay. The following is a detailed methodology based on published research.

Cell Culture and Virus Infection

-

Cell Lines: Human hepatoma cell lines, such as Huh7 and Huh7.5, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

-

Virus Stocks: High-titer stocks of HCV, DENV, YFV, and ZIKV are prepared and their concentrations determined by plaque assay or TCID50 (50% tissue culture infective dose).

-

Infection Protocol:

-

Cells are seeded in 24- or 48-well plates and allowed to adhere overnight.

-

The following day, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).

-

Cells are then infected with the respective virus at a predetermined multiplicity of infection (MOI) in a small volume of serum-free medium.

-

The infection is allowed to proceed for 2 hours at 37°C with gentle rocking every 30 minutes to ensure even distribution of the virus.

-

Compound Treatment

-

Preparation of C31: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and then serially diluted in culture medium to achieve the desired final concentrations.

-

Treatment: Following the 2-hour infection period, the viral inoculum is removed, and the cells are washed with PBS. Fresh culture medium containing various concentrations of this compound or a vehicle control (DMSO) is then added to the wells.

Quantification of Viral Replication by RT-qPCR

-

RNA Extraction: At 48 to 72 hours post-infection, total cellular RNA is extracted from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers or random hexamers.

-

Quantitative PCR (qPCR):

-

The cDNA is then used as a template for qPCR using a real-time PCR system.

-

The reaction mixture includes a DNA polymerase, dNTPs, and primers and a probe specific to a conserved region of the viral genome (e.g., the 5' untranslated region for HCV).

-

The expression of a housekeeping gene (e.g., GAPDH or actin) is also quantified to normalize for variations in RNA extraction and cDNA synthesis.

-

-

Data Analysis:

-

The cycle threshold (Ct) values are determined for both the viral and housekeeping genes.

-

The relative viral RNA levels are calculated using the ΔΔCt method, normalized to the housekeeping gene and expressed as a percentage of the vehicle-treated control.

-

The EC50 values are then calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Visualizing the Mechanism and Workflow

To better understand the experimental process and the molecular mechanism of this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the antiviral activity of this compound.

Caption: Mechanism of action of this compound in inhibiting flavivirus replication.

Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the peptidyl-prolyl isomerase (PPIase) activity of cyclophilin A. This inhibition prevents the conformational changes in the viral NS5A protein that are necessary for the formation of a functional viral replication complex. By binding to the active site of CypA, C31 competitively inhibits the binding of NS5A, thereby disrupting this critical host-virus interaction. Current research has not identified significant modulation of major host cell signaling cascades by this compound as a primary antiviral mechanism. The antiviral effect is predominantly attributed to the direct targeting of the CypA-NS5A axis.

Conclusion

This compound represents a promising class of host-targeting antivirals with a broad spectrum of activity against members of the Flaviviridae family. Its well-defined mechanism of action, involving the disruption of a key host-virus interaction, provides a solid foundation for further drug development efforts. The data and protocols presented in this guide offer a comprehensive resource for researchers working to advance the therapeutic potential of cyclophilin inhibitors.

References

The Potential of SMCypI C31 as a Broad-Spectrum Antiviral Agent for non-HCV Infections

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence and re-emergence of viral diseases underscore the urgent need for broad-spectrum antiviral therapies. Host-targeting antivirals, which act on cellular factors essential for viral replication, represent a promising strategy to overcome the limitations of direct-acting antivirals, including the rapid development of resistance. This technical guide focuses on SMCypI C31, a small molecule cyclophilin inhibitor, and its potential as a therapeutic agent against a range of non-HCV viral infections. By inhibiting the host protein Cyclophilin A (CypA), C31 disrupts a critical component of the replication machinery for numerous viruses, offering a high barrier to resistance and a broad spectrum of activity. This document provides a comprehensive overview of the quantitative antiviral data for C31, detailed experimental methodologies for its evaluation, and a depiction of the key signaling pathways involved in its mechanism of action.

Introduction to Cyclophilin Inhibition as an Antiviral Strategy

Cyclophilins are a family of ubiquitous cellular enzymes known as peptidyl-prolyl isomerases (PPIases) that play a crucial role in protein folding and trafficking.[1] Cyclophilin A (CypA), the most abundant member of this family, has been identified as a critical host factor for the replication of a wide array of viruses, including members of the Flaviviridae family and coronaviruses.[2][3] Viruses co-opt CypA to facilitate various stages of their life cycle, such as viral entry, replication complex formation, and assembly.[4][5]

The inhibition of CypA has emerged as a compelling host-directed antiviral strategy. By targeting a host protein, the genetic barrier to viral resistance is significantly higher compared to drugs that target viral proteins, which are prone to rapid mutation.[1] this compound is a novel, non-peptidic small molecule inhibitor of cyclophilins that has demonstrated potent antiviral activity against Hepatitis C Virus (HCV) and shows promise for the treatment of other viral infections.[6]

Quantitative Antiviral Activity of this compound

The antiviral efficacy of this compound has been evaluated against several members of the Flaviviridae family. The 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%, have been determined in cell culture-based assays. The quantitative data from these studies are summarized in the table below.

| Virus | EC50 (µM) | 50% Cytotoxic Concentration (CC50) (µM) | Cell Line | Assay Method | Reference |

| Dengue virus (DENV) | 7.3 ± 3.5 | ≥100 | Huh-7 | RT-qPCR | [7] |

| Yellow Fever virus (YFV) | 27.2 ± 4.7 | ≥100 | Huh-7 | RT-qPCR | [7] |

| Zika virus (ZIKV) | 48.0 ± 5.6 | ≥100 | Huh-7 | RT-qPCR | [7] |

Table 1: In vitro antiviral activity of this compound against non-HCV viruses.

These data indicate that this compound exhibits a dose-dependent antiviral effect against DENV, YFV, and ZIKV with minimal cytotoxicity at effective concentrations.

Experimental Protocols

The following section details the key experimental methodologies used to determine the antiviral activity of this compound.

Cell Culture and Virus Propagation

-

Cell Lines: Human hepatoma cell lines, such as Huh-7, are commonly used for flavivirus infection studies. These cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 incubator.

-

Virus Stocks: Viral stocks for DENV, YFV, and ZIKV are generated by infecting a suitable cell line (e.g., Vero or C6/36 cells) and harvesting the supernatant after the appearance of cytopathic effects. The viral titer is determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Antiviral Activity Assay (RT-qPCR-based)

This assay quantifies the effect of the compound on viral RNA replication.

-

Cell Seeding: Seed Huh-7 cells in 24-well plates at a density that allows for confluent growth within 24 hours.

-

Compound Treatment: On the following day, replace the culture medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the specific virus, if available).

-

Viral Infection: Infect the cells with the respective flavivirus at a multiplicity of infection (MOI) of 0.1 to 1.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

RNA Extraction: After the incubation period, lyse the cells and extract total cellular RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription-Quantitative PCR (RT-qPCR):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific reverse primers.

-

Perform quantitative PCR (qPCR) using virus-specific forward and reverse primers and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).

-

Use primers for a housekeeping gene (e.g., GAPDH or β-actin) as an internal control to normalize for variations in RNA extraction and cDNA synthesis.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the viral and housekeeping genes.

-

Calculate the relative viral RNA levels for each compound concentration compared to the vehicle control using the ΔΔCt method.

-

Plot the percentage of viral replication inhibition against the log concentration of this compound and determine the EC50 value using non-linear regression analysis.

-

Cytotoxicity Assay

This assay is performed to determine the concentration of the compound that is toxic to the host cells.

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate.

-

Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the antiviral assay.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Cell Viability Measurement: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).

-

Data Analysis: Plot the percentage of cell viability against the log concentration of the compound and determine the 50% cytotoxic concentration (CC50) value.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the host protein Cyclophilin A (CypA). This interaction disrupts key processes required for viral replication and can also modulate the host's innate immune response.

Disruption of the Viral Replication Complex

Many RNA viruses, including flaviviruses, remodel host cell membranes to create specialized compartments for their replication, known as replication organelles.[5] CypA is often recruited to these sites and interacts with viral non-structural (NS) proteins to facilitate the formation and function of the replication complex.[4][5] For flaviviruses, CypA has been shown to interact with the NS5 protein, which possesses both methyltransferase and RNA-dependent RNA polymerase (RdRp) activities.[4] By binding to CypA, this compound prevents this crucial virus-host interaction, thereby impairing the formation of a functional replication complex and inhibiting viral RNA synthesis.

Modulation of Innate Immune Signaling

CypA is also implicated in the regulation of the host's innate immune response to viral infections. It can interact with key components of antiviral signaling pathways, such as RIG-I (Retinoic acid-inducible gene I) and PKR (Protein Kinase R).[3] Viruses can exploit these interactions to evade immune detection. By inhibiting CypA, this compound may restore the host's ability to mount an effective antiviral response.

-

RIG-I Pathway: RIG-I is a cytosolic pattern recognition receptor that detects viral RNA and initiates a signaling cascade leading to the production of type I interferons (IFNs). CypA has been shown to positively regulate RIG-I signaling.[2] Viral proteins can interfere with this process. Inhibition of CypA by C31 could potentially modulate this pathway to enhance the antiviral state.

-

PKR Pathway: PKR is an interferon-inducible kinase that, upon activation by viral double-stranded RNA (dsRNA), phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis and inhibition of viral replication. Some viral proteins can antagonize PKR activation, and CypA may be involved in this process.[1] By inhibiting CypA, C31 could potentially prevent viral antagonism of PKR, thereby allowing the host cell to restrict viral protein synthesis.

References

- 1. Both Cyclophilin Inhibitors and Direct-Acting Antivirals Prevent PKR Activation in HCV-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclophilin A-regulated ubiquitination is critical for RIG-I-mediated antiviral immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Emerging Roles of Cyclophilin A in Regulating Viral Cloaking [frontiersin.org]

- 4. Cyclosporine Inhibits Flavivirus Replication through Blocking the Interaction between Host Cyclophilins and Viral NS5 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cyclophilin A and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Roles of Cyclophilin A in Regulating Viral Cloaking - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Toxicity of SMCypI C31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary toxicity studies concerning the small-molecule cyclophilin inhibitor (SMCypI) C31. This document summarizes the available quantitative data, details the experimental protocols used for its assessment, and visualizes the compound's mechanism of action in the context of its low toxicity profile. SMCypI C31 belongs to a novel class of non-peptidic cyclophilin inhibitors developed as potent antiviral agents.

Core Findings

This compound has demonstrated a favorable preliminary toxicity profile, characterized by a lack of significant cellular toxicity at effective antiviral concentrations. This low toxicity is a key differentiator from earlier cyclophilin inhibitors like cyclosporin A, which are associated with immunosuppressive effects.

Data Presentation

The cytotoxicity of this compound was evaluated in human hepatoma Huh-7 cells. The 50% cytotoxic concentration (CC50) was determined to be greater than 100 μM, indicating a low potential for cytotoxicity. This contrasts with its potent anti-HCV activity, with EC50 values in the low micromolar range.

| Compound | Cell Line | Assay | CC50 (μM) | Antiviral EC50 (μM) | Selectivity Index (SI = CC50/EC50) |

| This compound | Huh-7 | Resazurin-based | > 100 | 1.20 - 7.76 (depending on HCV genotype) | > 12.9 (calculated using the highest EC50) |

Experimental Protocols

The following protocols are based on the methodologies described in the foundational studies of this compound and related compounds.

Cytotoxicity Assay

A resazurin-based cell viability assay was employed to determine the CC50 of this compound.

-

Cell Plating: Human hepatoma Huh-7 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.

-

Compound Incubation: After 24 hours, the cell culture medium was replaced with fresh medium containing serial dilutions of this compound. The cells were then incubated for 72 hours.

-

Resazurin Addition: Following the incubation period, a resazurin solution was added to each well, and the plates were incubated for an additional 4 hours.

-

Data Acquisition: The fluorescence of the reduced resazurin (resorufin) was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The CC50 value, representing the concentration at which a 50% reduction in cell viability was observed, was calculated from the dose-response curve.

Anti-HCV Activity Assay

The antiviral activity of this compound was assessed using HCV subgenomic replicons expressing a luciferase reporter gene.

-

Cell Seeding: Huh-7 cells harboring HCV subgenomic replicons were seeded in 96-well plates.

-

Compound Treatment: The cells were treated with various concentrations of this compound.

-

Incubation: The treated cells were incubated for 72 hours to allow for viral replication.

-

Luciferase Assay: The level of HCV replication was quantified by measuring the luciferase activity in the cell lysates using a commercial luciferase assay system.

-

EC50 Determination: The 50% effective concentration (EC50), the concentration at which a 50% reduction in luciferase activity was observed, was determined from the dose-response curve.

Mandatory Visualizations

Mechanism of Action and Low Toxicity Pathway of this compound

Caption: Mechanism of this compound's antiviral action and its low toxicity profile.

Experimental Workflow for Toxicity and Efficacy Assessment

Caption: Workflow for determining the cytotoxicity and antiviral efficacy of this compound.

In Vitro Characterization of Schistosoma mansoni Cyclophilin A (SmCypA) Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies used for the in vitro characterization of Schistosoma mansoni Cyclophilin A (SmCypA) activity. Cyclophilins are a family of peptidyl-prolyl cis-trans isomerases (PPIases) that play crucial roles in protein folding and cellular signaling. In the parasitic flatworm S. mansoni, the causative agent of schistosomiasis, cyclophilins are considered promising drug targets. The immunosuppressant drug Cyclosporin A (CsA), a well-known cyclophilin inhibitor, has demonstrated significant anti-schistosomal effects, highlighting the potential for developing novel therapeutics targeting this enzyme family.

This document details the standard experimental protocols for expressing and purifying recombinant SmCypA, measuring its enzymatic activity, and determining the potency of inhibitors.

Data Presentation: Quantitative Analysis of SmCypA Activity

The enzymatic activity and inhibition of SmCypA have been quantified through various in vitro assays. The key parameters are summarized below for clear comparison.

Table 1: Kinetic Parameters of Reduced S. mansoni Cyclophilin A

| Parameter | Value | Substrate | Reference |

| kcat/Km | 1.1 x 10⁷ M⁻¹s⁻¹ | N-Suc-Ala-Ala-Pro-Phe-pNA | [1][2] |

Note: The catalytic efficiency (kcat/Km) demonstrates that reduced SmCypA is a highly efficient isomerase.

Table 2: Inhibition of S. mansoni Cyclophilin A PPIase Activity

| Inhibitor | IC₅₀ Value | Notes | Reference |

| Cyclosporin A (CsA) | 14 ± 4 nM | A well-established immunosuppressant and cyclophilin inhibitor. | [1][2] |

| SMCypI C31 | 0.1 µM | A non-peptidic small-molecule cyclophilin inhibitor. | [][4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are fundamental for the in vitro characterization of SmCypA.

Protocol 1: Recombinant SmCypA Expression and Purification

This protocol describes a generalized method for producing and purifying recombinant SmCypA for use in subsequent activity assays.

1. Gene Cloning and Expression Vector Construction:

- The coding sequence for S. mansoni Cyclophilin A is amplified via PCR.

- The amplified gene is cloned into a suitable bacterial expression vector (e.g., pET series) containing an affinity tag (e.g., 6x-His tag) for purification.

2. Transformation and Expression:

- The expression vector is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture grown overnight.

- The starter culture is used to inoculate a larger volume of culture medium (e.g., LB broth) and grown to an OD₆₀₀ of 0.6-0.8 at 37°C.

- Protein expression is induced by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.

3. Cell Lysis and Lysate Clarification:

- Bacterial cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) containing protease inhibitors.

- Cells are lysed using sonication or a French press on ice.

- The lysate is clarified by high-speed centrifugation to pellet cell debris.

4. Affinity Purification:

- The clarified supernatant is loaded onto a chromatography column packed with a resin specific for the affinity tag (e.g., Ni-NTA resin for His-tagged proteins).

- The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

- The recombinant SmCypA is eluted from the column using an elution buffer containing a high concentration of imidazole.

5. Protein Dialysis and Storage:

- The eluted protein fractions are pooled and dialyzed against a suitable storage buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5) to remove imidazole.

- Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

- The purified protein is aliquoted and stored at -80°C.

Protocol 2: PPIase Activity Assay (Chymotrypsin-Coupled Assay)

The peptidyl-prolyl cis-trans isomerase (PPIase) activity of SmCypA is typically measured using a spectrophotometric assay coupled with the protease α-chymotrypsin.[1]

Principle: The assay utilizes a synthetic peptide substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The protease α-chymotrypsin can only cleave the peptide bond following Phenylalanine when the Alanine-Proline bond is in the trans conformation. The isomerization of the cis form to the trans form is the rate-limiting step. PPIases like SmCypA accelerate this isomerization. Cleavage of the substrate releases p-nitroanilide (pNA), which can be monitored by the increase in absorbance at 390 nm.

Reagents:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8.

-

SmCypA Enzyme Stock: Purified recombinant SmCypA in storage buffer.

-

Substrate Stock: Suc-AAPF-pNA dissolved in trifluoroethanol (TFE) containing 0.47 M LiCl.

-

α-Chymotrypsin Stock: Dissolved in 1 mM HCl.

Procedure:

-

Prepare the reaction mixture in a cuvette by adding assay buffer, α-chymotrypsin (final concentration ~10-20 µM), and the desired concentration of SmCypA (in the nanomolar range).

-

Equilibrate the mixture to the desired temperature (e.g., 10°C or 25°C) in a spectrophotometer.

-

Initiate the reaction by adding a small volume of the substrate stock solution. The TFE/LiCl solution helps to enrich the cis conformation of the peptide.

-

Immediately monitor the increase in absorbance at 390 nm over time.

-

The rate of the reaction is proportional to the PPIase activity. The uncatalyzed rate is measured in a control reaction lacking the SmCypA enzyme.

Protocol 3: Determination of Inhibitor IC₅₀ Values

This protocol is used to quantify the potency of an inhibitor against SmCypA.

Procedure:

-

Perform the PPIase activity assay as described in Protocol 2.

-

Set up a series of reactions, each containing a fixed concentration of SmCypA and substrate.

-

To each reaction, add a different concentration of the inhibitor compound (e.g., Cyclosporin A or this compound) from a prepared dilution series. Include a control reaction with no inhibitor.

-

Measure the initial reaction rate for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key workflows and relationships.

Caption: Workflow of the chymotrypsin-coupled PPIase assay.

Caption: Redox regulation of SmCypA enzymatic activity.[1][2]

Caption: Experimental workflow for IC₅₀ determination of an SmCypA inhibitor.

References

Methodological & Application

Application Notes and Protocols for SMCypI C31 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMCypI C31 is a potent, non-peptidic small molecule inhibitor of cyclophilin (Cyp) peptidyl-prolyl cis/trans isomerase (PPIase) activity. It has demonstrated significant antiviral properties, particularly against Hepatitis C Virus (HCV) and other members of the Flaviviridae family, including Dengue virus (DENV), Yellow Fever virus (YFV), and Zika virus (ZIKV).[1][2] This document provides detailed protocols for the utilization of this compound in cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.

Mechanism of Action

This compound exerts its antiviral effect by targeting a host protein, cyclophilin A (CypA). Specifically, it disrupts the crucial interaction between CypA and the viral non-structural protein 5A (NS5A) of HCV.[2][3] This interaction is essential for the proper folding and function of NS5A, which plays a critical role in HCV RNA replication. By inhibiting this interaction, this compound effectively hinders viral replication.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound's inhibitory and cytotoxic activities.

| Parameter | Value | Cell System/Assay | Source |

| PPIase Activity IC50 | 0.1 µM | Enzyme Assay | [1] |

| HCV Genotype 1a EC50 | 1.20 - 7.76 µM | Subgenomic Replicon | [1] |

| HCV Genotype 1b EC50 | 1.20 - 7.76 µM | Subgenomic Replicon | [1] |

| HCV Genotype 2a EC50 | 1.20 - 7.76 µM | Subgenomic Replicon | [1] |

| HCV Genotype 3a EC50 | 1.20 - 7.76 µM | Subgenomic Replicon | [1] |

| HCV Genotype 5a EC50 | 1.20 - 7.76 µM | Subgenomic Replicon | [1] |

| Chimeric 2a/4a HCV EC50 | 1.20 - 7.76 µM | Subgenomic Replicon | [1] |

| Dengue Virus (DENV) EC50 | 7.3 ± 3.5 µM | Infected Cell Culture | [1] |

| Yellow Fever Virus (YFV) EC50 | 27.2 ± 4.7 µM | Infected Cell Culture | [1] |

| Zika Virus (ZIKV) EC50 | 48.0 ± 5.6 µM | Infected Cell Culture | [1] |

| Cytotoxicity (CC50) | ≥100 µM | Various Cell Lines | [1] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in HCV Inhibition

Caption: Mechanism of this compound action on the HCV replication cycle.

General Experimental Workflow

Caption: General workflow for evaluating this compound in cell culture.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Determine the desired stock concentration (e.g., 10 mM).

-

Calculate the required mass of this compound and volume of DMSO.

-

Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Antiviral Activity Assay using HCV Subgenomic Replicon Cells

This protocol is adapted for use with Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)

-

Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

This compound stock solution

-

96-well cell culture plates, white-walled for luminescence assays

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the HCV replicon cells in a 96-well white-walled plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete DMEM. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

After 24 hours, carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

-

After the incubation period, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

Calculate the percent inhibition of HCV replication for each concentration relative to the vehicle control.

-

Determine the 50% effective concentration (EC50) by fitting the dose-response data to a non-linear regression curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay (MTT Assay)

This protocol is a common method to assess the cytotoxicity of a compound.

Materials:

-

Huh-7 cells (or the same cell line used in the antiviral assay)

-

Complete DMEM

-

This compound stock solution

-

96-well cell culture plates, clear

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well clear plate at the same density as in the antiviral assay.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete DMEM, similar to the antiviral assay.

-

After 24 hours, treat the cells with the various concentrations of this compound.

-

Incubate the plate for the same duration as the antiviral assay (48 to 72 hours).

-

Four hours before the end of the incubation, add 20 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percent cell viability for each concentration relative to the vehicle control.

-

Determine the 50% cytotoxic concentration (CC50) by fitting the dose-response data to a non-linear regression curve.

Data Analysis and Interpretation

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes cellular toxicity, suggesting a more favorable safety profile for the compound.

References

- 1. Characterization of the Anti-Hepatitis C Virus Activity of New Nonpeptidic Small-Molecule Cyclophilin Inhibitors with the Potential for Broad Anti-Flaviviridae Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Dissolution and Storage of SMCypI C31 for Experimental Use

Disclaimer: The compound "SMCypI C31" is not found in publicly available scientific literature or chemical databases. The following application notes and protocols are based on general practices for handling similar small molecule inhibitors of parasitic cyclophilins. It is imperative for the user to validate these procedures for their specific compound.

Introduction

This document provides guidelines for the dissolution, storage, and handling of this compound, a putative inhibitor of Schistosoma mansoni cyclophilin. Cyclophilin inhibitors are a class of molecules that target cyclophilin proteins, which are involved in protein folding and other critical cellular processes in both parasites and their hosts. Proper handling and preparation of these compounds are crucial for obtaining reproducible experimental results.

Compound Information

Due to the lack of specific data for "this compound," the following table presents generalized information for small molecule cyclophilin inhibitors. Researchers must determine the specific properties of their compound.

| Property | Recommendation |

| Recommended Solvent | 100% Dimethyl Sulfoxide (DMSO) for initial stock solution. For aqueous buffers, ensure the final DMSO concentration is non-toxic to the experimental system (typically <0.5%). |

| Stock Solution Conc. | 1-10 mM in 100% DMSO. |

| Storage of Solid Form | Store at -20°C or -80°C, desiccated and protected from light. |

| Storage of Stock Sol. | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

| Working Solution | Prepare fresh from stock solution for each experiment. Dilute in an appropriate aqueous buffer (e.g., PBS, cell culture medium). |

Experimental Protocols

Preparation of a 10 mM Stock Solution

-

Weighing the Compound: Carefully weigh out a precise amount of the solid this compound compound in a microfuge tube using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.

-

Adding Solvent: Add the appropriate volume of 100% DMSO to achieve the desired concentration. For the example above, add 1 mL of DMSO.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in dissolution if the compound is not readily soluble.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microfuge tubes. Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions

-

Thawing Stock Solution: Thaw a single aliquot of the stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in the appropriate experimental buffer (e.g., cell culture medium, PBS) to the desired final concentration. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system and does not exceed a cytotoxic level (typically <0.5%).

-

Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions.

Diagrams

Experimental Workflow for this compound Preparation

Application Notes and Protocols: Experimental Design for Testing SMCypI C31 Antiviral Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophilins are a family of host cell proteins that play a crucial role in the replication of a variety of viruses by assisting in the proper folding and function of viral proteins. Small molecule cyclophilin inhibitors (SMCypIs), such as SMCypI C31, represent a promising class of host-targeting antiviral candidates. By inhibiting the activity of host cyclophilins, these compounds can disrupt the viral life cycle. This document provides a detailed experimental framework for evaluating the in vitro antiviral efficacy of this compound against a range of viruses, with a particular focus on members of the Flaviviridae family, such as Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV).

The following protocols outline methods for determining the compound's cytotoxicity and its effectiveness in inhibiting viral replication through plaque reduction and viral yield reduction assays.

Key Experimental Assays

A comprehensive in vitro evaluation of this compound involves a tiered approach, beginning with an assessment of its toxicity to the host cells, followed by direct measurement of its antiviral activity.

Cytotoxicity Assay

Before assessing the antiviral activity of this compound, it is essential to determine its cytotoxic concentration (CC50), the concentration at which it causes a 50% reduction in the viability of uninfected host cells. This is crucial to ensure that any observed antiviral effect is not merely a consequence of the compound killing the host cells. A common method for this is the MTT or MTS assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the production of infectious virus particles.[1] A viral plaque is a visible clear zone that develops on a monolayer of cells as the virus infects and lyses the cells.[1] The 50% effective concentration (EC50), the concentration of the compound that reduces the number of viral plaques by 50%, is a key measure of antiviral potency.[2]

Virus Yield Reduction Assay

This assay provides a quantitative measure of the reduction in the titer of infectious virus particles produced in the presence of the antiviral compound.[3][4] Cells are infected with the virus and treated with various concentrations of this compound. After a single round of replication, the amount of new infectious virus in the supernatant is quantified, typically by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[3] This assay is particularly useful for confirming the results of the plaque reduction assay and for viruses that do not form clear plaques.[4]

Experimental Protocols

The following are detailed protocols for the key experiments. It is recommended to perform these experiments in at least triplicate to ensure the reliability of the results.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on the selected host cell line (e.g., Vero cells).

Materials:

-

Host cells (e.g., Vero E6 cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

-

Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle control (cell control).

-

Incubate the plate for 48-72 hours at 37°C with 5% CO2 (this duration should match the duration of the antiviral assays).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.

Protocol 2: Plaque Reduction Assay

Objective: To determine the 50% effective concentration (EC50) of this compound against the target virus.

Materials:

-

Host cells (e.g., Vero E6 cells)

-

Complete growth medium

-

Target virus stock with a known titer (PFU/mL)

-

This compound stock solution

-

24-well cell culture plates

-

Semi-solid overlay medium (e.g., DMEM with 2% FBS and 1% carboxymethyl cellulose or agarose)

-

Crystal violet solution (0.1% in 20% ethanol)

-

Formalin (10%) or another suitable fixative

Procedure:

-

Seed host cells in 24-well plates to form a confluent monolayer.

-

Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).

-

In separate tubes, mix a standardized amount of virus (e.g., to produce 50-100 plaques per well) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Remove the growth medium from the cell monolayers and inoculate the cells with 100 µL of the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus).

-

Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.

-

Aspirate the inoculum and overlay the cell monolayers with 1 mL of the semi-solid overlay medium containing the corresponding concentrations of this compound.

-

Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

After the incubation period, fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and the fixative, and stain the cell monolayers with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by non-linear regression analysis.

Protocol 3: Virus Yield Reduction Assay

Objective: To quantify the reduction in the production of infectious virus particles.

Materials:

-

Host cells (e.g., Vero E6 cells)

-

Complete growth medium

-

Target virus stock

-

This compound stock solution

-

24-well or 96-well cell culture plates

-

Microcentrifuge tubes

Procedure:

-

Seed host cells in 24-well or 96-well plates and grow to confluence.

-

Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.1 to 1 for 1-2 hours.

-

After the adsorption period, wash the cells with PBS to remove unadsorbed virus.

-

Add fresh medium containing serial dilutions of this compound to the infected cells. Include a virus control (no compound) and a cell control (no virus).

-

Incubate the plates for a single replication cycle (e.g., 24-48 hours, depending on the virus).

-

At the end of the incubation period, harvest the cell culture supernatants.

-

Clarify the supernatants by centrifugation to remove cell debris.

-

Determine the virus titer in each supernatant sample by performing a plaque assay or TCID50 assay on fresh host cell monolayers.

-

Calculate the reduction in virus yield for each compound concentration compared to the virus control. The EC90 (90% effective concentration) or EC99 (99% effective concentration) can be determined from the dose-response curve.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity and Antiviral Efficacy of this compound against Various Viruses

| Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Dengue Virus (Serotype 2) | Vero E6 | > 50 | 2.5 | > 20 |

| Zika Virus (Strain MR766) | Vero E6 | > 50 | 3.1 | > 16.1 |

| West Nile Virus (NY99) | Vero E6 | > 50 | 4.2 | > 11.9 |

| Control Virus | Cell Line | Value | Value | Value |

Table 2: Virus Yield Reduction by this compound

| Virus | This compound Conc. (µM) | Virus Titer (PFU/mL) | Fold Reduction |

| Dengue Virus (Serotype 2) | 0 (Control) | 5.2 x 10^6 | - |

| 1 | 2.1 x 10^5 | 24.8 | |

| 5 | 8.9 x 10^3 | 584.3 | |

| 10 | < 100 | > 52,000 | |

| Zika Virus (Strain MR766) | 0 (Control) | 3.8 x 10^6 | - |

| 1 | 3.5 x 10^5 | 10.9 | |

| 5 | 1.2 x 10^4 | 316.7 | |

| 10 | < 100 | > 38,000 |

Mandatory Visualizations

Hypothesized Signaling Pathway of this compound Action

The proposed mechanism of action for cyclophilin inhibitors involves the disruption of the interaction between host cyclophilin A (CypA) and viral proteins, which is essential for viral replication. For many RNA viruses, CypA is thought to be crucial for the proper conformation and function of the viral replication complex.

Caption: Hypothesized mechanism of this compound antiviral activity.

Experimental Workflow for Antiviral Efficacy Testing

The overall workflow for testing the antiviral efficacy of this compound follows a logical progression from initial cytotoxicity assessment to the confirmation of antiviral activity.

Caption: General workflow for in vitro antiviral efficacy testing.

References

- 1. A protocol to assess cellular bioenergetics in flavivirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Cyclophilin A and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

Application Notes and Protocols for SMCypI C31 in HCV Replicon Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, and the development of effective antiviral therapies is a priority for researchers. A key tool in the discovery and development of direct-acting antivirals (DAAs) is the HCV replicon system. These systems are non-infectious, cell-based assays that allow for the study of HCV RNA replication in a controlled laboratory setting. SMCypI C31 is a novel, non-peptidic small-molecule inhibitor of cyclophilin A (CypA), a host protein essential for HCV replication. This document provides detailed application notes and protocols for the utilization of this compound in HCV replicon assays to evaluate its antiviral activity.

Mechanism of Action of this compound

This compound exerts its anti-HCV effect by targeting a host factor, cyclophilin A (CypA), rather than a viral protein. CypA is a peptidyl-prolyl cis/trans isomerase (PPIase) that is crucial for the proper folding and function of the HCV non-structural protein 5A (NS5A). By binding to CypA, this compound inhibits its PPIase activity, which in turn disrupts the critical interaction between CypA and NS5A. This disruption impairs the formation of the viral replication complex, ultimately inhibiting HCV RNA replication.[1]

Quantitative Data Summary